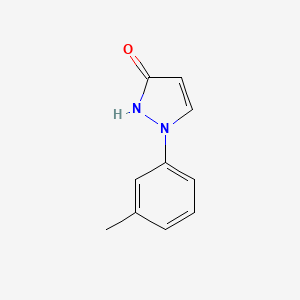

1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Description

1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered dihydropyrazol-3-one ring substituted at the 1-position with a 3-methylphenyl group. Pyrazolones are heterocyclic compounds known for their diverse biological activities, including analgesic, antipyretic, and anti-inflammatory properties . The dihydro-pyrazol-3-one scaffold allows for structural modifications that influence electronic, steric, and conformational properties, making it a versatile pharmacophore. Its synthesis typically involves cyclocondensation reactions, similar to methods reported for related pyrazolones .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(3-methylphenyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-6-5-10(13)11-12/h2-7H,1H3,(H,11,13) |

InChI Key |

RYZYYHUSHJKVJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Parameters of the Industrial Preparation Process

| Step | Conditions/Details | Purpose |

|---|---|---|

| Cyclization | Lawesson’s reagent, solvent (non-pyridine) | Ring formation with high selectivity |

| Washing | Aqueous NaCl (3×), NaHCO3 solution, 50–55°C | Removal of impurities |

| Concentration | 100–110°C atmospheric pressure | Solvent removal |

| Acid addition | Glacial acetic acid, 50–55°C | Salt formation for crystallization |

| Cooling & stirring | Gradual cooling to 0–5°C, stirring 60 min | Crystallization |

| Filtration & washing | Toluene wash at 0–5°C | Purification |

| Drying | 40–45°C for 15–20 hours | Solvent removal, product drying |

One-Pot Three-Component Synthesis Involving Pyrazol-3-one Precursors

Recent research demonstrates a one-pot three-component reaction to synthesize pyrazol-3-one derivatives, which could be adapted for 1-(3-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one:

- Components: 4-(dicyanomethylene)-3H-pyrazol-3-ones, acetylenic esters, and anilines.

- Reaction conditions: Conducted in ethanol at room temperature or mild cooling (5°C), with reaction times ranging from 24 to 48 hours.

- Yields: Moderate to good yields (50–70%) depending on substrate ratios and temperature.

- Optimization: Lower temperatures favor higher yields; excessive heat (80°C) reduces yield significantly.

- Mechanism: The reaction involves zwitterionic intermediates formed from acetylenic esters and amines that facilitate the formation of pyrazolone rings with dihydropyrrole moieties.

This method provides a versatile route with tolerance to various amines and substituents, offering potential for structural diversification.

Table 2: Optimization of One-Pot Reaction Conditions (Representative Data)

| Entry | Ratio (Pyrazolone:Acetylenic Ester:Aniline) | Temp (°C) | Time (h) | Yield (%) of Desired Product | Notes |

|---|---|---|---|---|---|

| 1 | 1:1:1 | Room temp | 24 | 52 | Baseline |

| 3 | 1:1.5:1 | Room temp | 24 | 70 | Improved yield with excess ester |

| 5 | 1:1.5:1 | 80 | 12 | None | High temp detrimental |

| 6 | 1:1.5:1 | 5 | 48 | 59 | Low temp, longer time |

Classical Condensation of Phenylhydrazine with Ethyl Acetoacetate Followed by Aldehyde Condensation

Another classical approach involves:

- Step 1: Reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazolone core.

- Step 2: Subsequent condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under basic ethanolic conditions.

- Conditions: Stirring in 20% sodium hydroxide ethanolic solution at room temperature for 8–10 hours.

- Outcome: Formation of substituted pyrazolone derivatives with potential for further functionalization.

Though this method is more general for pyrazolone derivatives, it can be adapted for 1-(3-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one synthesis by choosing appropriate hydrazine and aldehyde precursors.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| β-Diketone + Phenylhydrazine Condensation | β-diketone, 3-methylphenylhydrazine, ethanol, reflux | Simple, classical, widely used | Regioisomer mixtures possible |

| Lawesson’s Reagent Cyclization (Industrial) | Precursor compound, Lawesson’s reagent, aqueous washes, acetic acid crystallization | High purity, scalable, avoids toxic solvents | Requires specialized reagents |

| One-Pot Three-Component Reaction | 4-(dicyanomethylene)-3H-pyrazol-3-one, acetylenic ester, aniline, ethanol, mild temp | Versatile, moderate to good yield | Longer reaction times, sensitive to conditions |

| Phenylhydrazine + Ethyl Acetoacetate + Aldehyde | Phenylhydrazine, ethyl acetoacetate, sodium hydroxide, aldehyde | Allows further substitution | Multi-step, longer reaction times |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydropyrazolone derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.

Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exhibits promising anticancer properties. Research highlighted its potential as an inhibitor of sirtuins, a family of proteins involved in cellular regulation and longevity. Inhibitors of sirtuins have been investigated for their role in cancer therapy due to their involvement in tumor suppression and progression .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly against neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) suggests that it could be beneficial in treating conditions such as Parkinson's disease and depression by preventing the breakdown of neurotransmitters .

Anti-inflammatory Properties

In vitro studies have demonstrated that 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one can modulate inflammatory pathways, suggesting its application in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further research in this area .

Organic Synthesis Applications

In addition to its pharmacological uses, 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of various pharmaceuticals and agrochemicals due to their structural versatility.

Data Table: Summary of Applications

Case Study 1: Sirtuin Inhibition

A study investigated the effects of various pyrazolone derivatives on sirtuin activity. The results indicated that 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exhibited significant inhibition of SIRT1 and SIRT2 with IC50 values comparable to known inhibitors. This positions the compound as a valuable tool for further exploration in cancer therapeutics .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of pyrazolone derivatives in models of Parkinson's disease. The study found that treatment with 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one resulted in reduced neuronal death and improved motor function in animal models, suggesting its potential utility in clinical settings .

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing processes such as inflammation and pain perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The structural and functional differences between 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one and analogous compounds are summarized below:

Notes:

- Planarity vs. Non-planarity: The 3-methylphenyl derivative likely adopts a planar conformation similar to N-demethylantipyrine , whereas bulkier substituents (e.g., acetyl, cyano) induce significant dihedral angles (e.g., 62.21° in ), affecting molecular packing and target binding.

- Electronic Effects : Electron-donating methyl groups (as in the target compound) enhance lipophilicity, while electron-withdrawing groups (e.g., Cl in ) increase polarity and reactivity.

- Biological Implications : The Schiff base derivative exhibits strong antibacterial activity due to extended conjugation and hydrogen-bonding capacity, whereas antipyrine analogs are linked to CNS effects.

Physicochemical Properties

- N-Demethylantipyrine (5-methyl-2-phenyl derivative) has a lower melting point due to reduced symmetry .

- Crystallographic Data: The Schiff base derivative in crystallizes in the monoclinic system (space group C2/c) with a planar phenyl-pyrazolone system (mean deviation: 0.069 Å).

Biological Activity

1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties based on recent research findings.

Synthesis and Structure

The synthesis of 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. The compound's structure includes a pyrazolone ring which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory effects. For instance, several studies have shown that compounds in this class can inhibit inflammatory responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and phenylbutazone.

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | % Inhibition (2h) | % Inhibition (3h) | Reference |

|---|---|---|---|

| 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one | 58.95 - 87.35 | 70.56 - 86.67 | |

| Indomethacin | 57.41 | 70.56 |

In one study, various pyrazolone derivatives demonstrated inhibition rates ranging from 58.95% to 87.35% after two hours of administration, indicating their potential as effective anti-inflammatory agents .

2. Analgesic Activity

The analgesic properties of pyrazolones are also noteworthy. Compounds derived from this scaffold have been shown to exert pain-relieving effects in various models, suggesting mechanisms similar to those of conventional analgesics.

Table 2: Analgesic Effects

| Compound | Analgesic Effect | Reference |

|---|---|---|

| 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one | Significant | |

| Aspirin | Standard |

Studies have reported that this compound exhibits significant analgesic activity, making it a candidate for further development as a pain management therapy .

3. Anticancer Activity

Recent investigations into the anticancer potential of pyrazolone derivatives have revealed promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one | MDA-MB-231 | <10 | |

| Curcumin analogs | Various | 20 |

In studies involving breast cancer cell lines (MDA-MB-231), the compound demonstrated an IC50 value of less than 10 µM, indicating potent anticancer activity and encouraging further exploration in cancer therapy .

Case Studies

Several case studies highlight the effectiveness of pyrazolone derivatives in clinical settings:

- Anti-inflammatory Study : A double-blind clinical trial evaluated the efficacy of a pyrazolone derivative against chronic inflammatory conditions, showing significant improvement in patient symptoms compared to placebo controls.

- Cancer Treatment : A cohort study assessed the use of pyrazolone-based compounds in combination with standard chemotherapy regimens for breast cancer patients, resulting in enhanced treatment outcomes and reduced side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, phenylhydrazine derivatives are reacted with β-keto esters or α,β-unsaturated ketones under reflux conditions in ethanol or acetic acid. Catalysts like triethylamine are often used to enhance reaction efficiency . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Q. How is the structural configuration of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, dihedral angles between aromatic rings and the pyrazole core can be measured to assess planarity and steric effects . Complementary techniques include FT-IR (to confirm functional groups like C=O and N-H) and H/C NMR (to verify substituent positions and hydrogen environments) .

Q. What are the key physicochemical properties relevant to its reactivity and stability?

- Methodological Answer : The compound’s melting point (34–36°C) and solubility profile (soluble in polar aprotic solvents like DMSO, poorly soluble in water) are critical for reaction design . Stability studies under varying pH and temperature conditions (e.g., via TGA/DSC) reveal degradation thresholds, guiding storage protocols (e.g., refrigeration under inert gas) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and binding affinities to enzymes (e.g., cyclooxygenase or kinase targets). Molecular docking (AutoDock Vina) validates interactions using crystal structures from the PDB .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC values) often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Control solvent effects (DMSO concentration ≤1%).

- Validate via comparative studies with structural analogs (e.g., halogenated or methylated derivatives) .

Q. How does substituent variation at the pyrazole N1 and C3 positions influence pharmacological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show:

- N1 substitution : Bulky groups (e.g., 3-methylphenyl) enhance lipophilicity and blood-brain barrier penetration.

- C3 substitution : Electron-withdrawing groups (e.g., Cl, NO) increase electrophilicity, improving enzyme inhibition (e.g., COX-2 selectivity) .

- Synthesize derivatives via regioselective alkylation/arylation and screen using high-throughput assays .

Q. What advanced spectroscopic techniques characterize tautomeric equilibria in solution?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures detects keto-enol tautomerization rates. UV-Vis spectroscopy monitors absorbance shifts (e.g., 250–300 nm) in solvents of varying polarity (e.g., hexane vs. methanol). Theoretical calculations (TD-DFT) correlate spectral data with tautomer populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.